molecular formula C9H9N3O B11766712 5-Methoxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile

5-Methoxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile

Cat. No.: B11766712
M. Wt: 175.19 g/mol
InChI Key: DDQHUZFUQKRFRF-UHFFFAOYSA-N
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Description

5-Methoxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile is a heterocyclic compound that features a pyrrolo[2,3-c]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted pyridine with a suitable nitrile group, followed by methoxylation to introduce the methoxy group at the desired position. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization and substitution reactions.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade solvents and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The methoxy group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution reactions could introduce a wide range of functional groups, leading to diverse chemical entities.

Scientific Research Applications

5-Methoxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways or receptors.

    Industry: The compound’s unique structure makes it a candidate for the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Methoxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.

    Pyrrolo[3,4-c]pyridine-1,3(2H)-diones: These compounds have a different arrangement of nitrogen atoms within the ring structure but exhibit similar chemical properties.

Uniqueness

5-Methoxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile is unique due to the presence of the methoxy group and the nitrile functionality, which confer specific chemical reactivity and potential biological activity. These features distinguish it from other similar compounds and make it a valuable subject of study in various research fields.

Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

5-methoxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile

InChI

InChI=1S/C9H9N3O/c1-13-8-4-6-2-3-11-9(6)7(5-10)12-8/h4,11H,2-3H2,1H3

InChI Key

DDQHUZFUQKRFRF-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C2C(=C1)CCN2)C#N

Origin of Product

United States

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